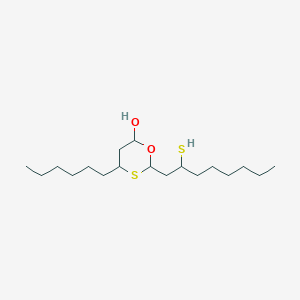
3-amino-3,4-dihydro-2H-chromen-6-ol;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-3,4-dihydro-2H-chromen-6-ol;hydrobromide is a chemical compound that belongs to the class of chromenes. Chromenes are bicyclic oxygen-containing heterocycles that have a benzene ring fused to a pyran ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-3,4-dihydro-2H-chromen-6-ol;hydrobromide typically involves the reaction of resorcinol with diethylamine to form the phenoxide anion and electrophilic diethylamine . This intermediate can then undergo further reactions to form the desired chromene structure. The reaction conditions often involve the use of methanol and calcium hydroxide at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve one-pot synthesis techniques, which are advantageous for their efficiency and reduced reaction times. These methods often use recyclable catalysts and green methodologies to minimize byproducts and enhance yields .
Chemical Reactions Analysis
Types of Reactions
3-amino-3,4-dihydro-2H-chromen-6-ol;hydrobromide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield chromenone derivatives, while reduction reactions may produce dihydrochromene derivatives.
Scientific Research Applications
3-amino-3,4-dihydro-2H-chromen-6-ol;hydrobromide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3-amino-3,4-dihydro-2H-chromen-6-ol;hydrobromide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-amino-3,4-dihydro-2H-chromen-6-ol;hydrobromide include:
- 3,4-dihydro-2H-chromen-6-ylmethylamine hydrochloride
- 2,2-dimethyl-3,4-dihydro-2H-chromen-4-ylamine hydrochloride
- 3,4-dihydro-2H-chromen-3-ylamine hydrochloride
Uniqueness
What sets this compound apart from these similar compounds is its specific amino and hydroxyl functional groups, which may confer unique biological activities and chemical reactivity. These functional groups can participate in a variety of chemical reactions, making the compound versatile for different applications.
Properties
CAS No. |
61190-34-9 |
|---|---|
Molecular Formula |
C9H12BrNO2 |
Molecular Weight |
246.10 g/mol |
IUPAC Name |
3-amino-3,4-dihydro-2H-chromen-6-ol;hydrobromide |
InChI |
InChI=1S/C9H11NO2.BrH/c10-7-3-6-4-8(11)1-2-9(6)12-5-7;/h1-2,4,7,11H,3,5,10H2;1H |
InChI Key |
YHPLXTJHMNJMIR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC2=C1C=C(C=C2)O)N.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Dimethyl [3-(3,4-dichlorophenyl)-2-oxopropyl]phosphonate](/img/structure/B14577787.png)


![4-{[(Diethoxyphosphoryl)(phenyl)methyl]amino}-2-hydroxybenzoic acid](/img/structure/B14577819.png)
![2-Naphthalenesulfonic acid, 6-hydroxy-5-[(4-hydroxyphenyl)azo]-](/img/structure/B14577821.png)
![N-(4-Bromophenyl)-N'-[(3-phenyl-1,2-oxazol-5-yl)methyl]urea](/img/structure/B14577829.png)

![Benzene, 1-[2,2-dichloro-1-(4-chlorophenyl)ethyl]-2-(trifluoromethyl)-](/img/structure/B14577838.png)

![N-[(Benzyloxy)carbonyl]-L-alanyl-N-(2-hydroxyethyl)-D-alaninamide](/img/structure/B14577840.png)
![1-[(Chloromethyl)sulfanyl]pyrrolidine](/img/structure/B14577848.png)


